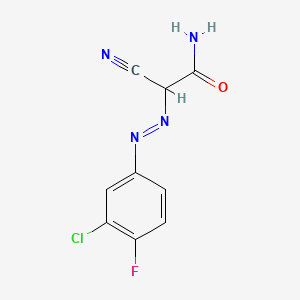
Antrodin D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antrodin D is a bioactive compound isolated from the mycelium of the medicinal fungus Antrodia cinnamomea, which is endemic to Taiwan. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This compound has garnered significant attention in the scientific community due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antrodin D involves the extraction of the mycelium of Antrodia cinnamomea using ethanol. The extract is then subjected to various chromatographic techniques to isolate and purify this compound. The specific reaction conditions, such as temperature, solvent, and time, are optimized to achieve maximum yield and purity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation of Antrodia cinnamomea. The fermentation process is carefully controlled to ensure optimal growth conditions for the fungus, including pH, temperature, and nutrient supply. After fermentation, the mycelium is harvested, and this compound is extracted and purified using industrial-scale chromatographic techniques.
化学反応の分析
Types of Reactions: Antrodin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups in this compound.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities.
科学的研究の応用
Antrodin D has a wide range of scientific research applications, including:
Chemistry: this compound is used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
Biology: Studies have shown that this compound exhibits significant anti-inflammatory and antioxidant activities, making it a valuable compound for biological research.
Medicine: this compound has demonstrated anticancer properties, particularly against colorectal cancer cells, by inducing apoptosis and inhibiting cell proliferation.
Industry: The compound is explored for its potential use in developing functional foods and nutraceuticals due to its health-promoting properties.
作用機序
The mechanism of action of Antrodin D involves multiple molecular targets and pathways. It exerts its effects by modulating various signaling pathways, including the ROS/AKT/ERK/P38 pathway. This compound induces apoptosis in cancer cells by generating reactive oxygen species and activating the AKT and ERK pathways. Additionally, it inhibits the NF-κB pathway, reducing inflammation and promoting cell death in cancer cells.
類似化合物との比較
Antrodin D is part of a class of compounds known as maleimide derivatives, which also includes Antrodin C and Antrodin B. These compounds share similar structures but differ in their specific functional groups and biological activities.
Antrodin C: Known for its potent anticancer properties, particularly against colorectal cancer and liver fibrosis.
Antrodin B: Exhibits anti-inflammatory and hepatoprotective activities.
This compound is unique due to its specific combination of anti-inflammatory, antioxidant, and anticancer properties, making it a versatile compound for various therapeutic applications.
特性
CAS番号 |
656832-04-1 |
|---|---|
分子式 |
C19H25NO4 |
分子量 |
331.4 g/mol |
IUPAC名 |
(3S,4R)-1-hydroxy-3-[4-(3-methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H25NO4/c1-12(2)9-10-24-15-7-5-14(6-8-15)17-16(11-13(3)4)18(21)20(23)19(17)22/h5-9,13,16-17,23H,10-11H2,1-4H3/t16-,17-/m1/s1 |
InChIキー |
ZZKUVVFNFOKVQE-IAGOWNOFSA-N |
異性体SMILES |
CC(C)C[C@@H]1[C@H](C(=O)N(C1=O)O)C2=CC=C(C=C2)OCC=C(C)C |
正規SMILES |
CC(C)CC1C(C(=O)N(C1=O)O)C2=CC=C(C=C2)OCC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


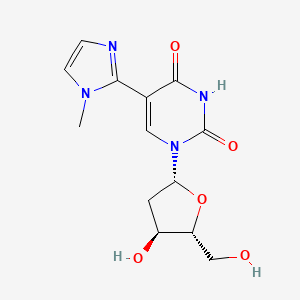

![8-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid](/img/structure/B12709420.png)
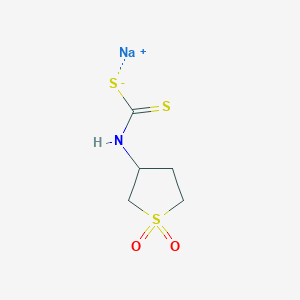



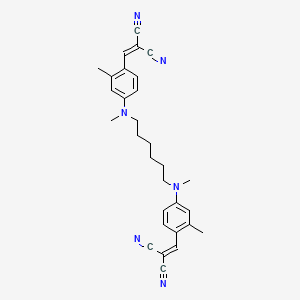

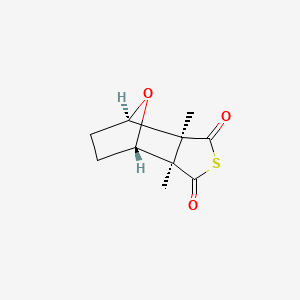
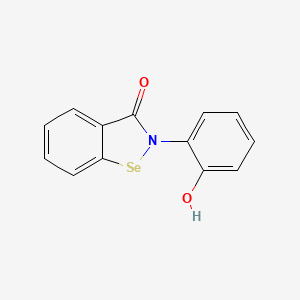
![methyl (1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylate](/img/structure/B12709481.png)
